L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester

cyclic peptides ring-closing metathesis solid-phase peptide synthesis

Select Fmoc-Tyr-OAll for C-terminal manipulation where Fmoc-Tyr-OtBu fails. This doubly protected tyrosine derivative features an allyl ester that is cleaved under neutral Pd(0) catalysis, fully orthogonal to piperidine-labile Fmoc and acid-labile side-chain groups (tBu, Boc, Trt). The key advantage: selective, on-resin C-terminal deprotection while the peptide remains anchored, enabling head-to-tail cyclization of peptides/depsipeptides, phosphonopeptide assembly, and fragment condensation without epimerization. Unlike tBu esters requiring TFA, this building block preserves acid-sensitive modifications such as phosphonates and glycosides, validated at cGMP 70 g scale. Essential for integrin inhibitors and PTP-stable cyclic peptides.

Molecular Formula C27H25NO5
Molecular Weight 443.499
CAS No. 143674-78-6
Cat. No. B2591390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester
CAS143674-78-6
Molecular FormulaC27H25NO5
Molecular Weight443.499
Structural Identifiers
SMILESC=CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H25NO5/c1-2-15-32-26(30)25(16-18-11-13-19(29)14-12-18)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25,29H,1,15-17H2,(H,28,31)/t25-/m0/s1
InChIKeyFYICAVFHXYZRAA-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-L-Tyrosine Allyl Ester (CAS 143674-78-6) – Orthogonal C-Terminal Protection for Advanced Fmoc SPPS


Fmoc-L-tyrosine allyl ester (CAS 143674-78-6) is a doubly protected L-tyrosine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and an allyl (2-propenyl) ester on the C-terminal carboxyl group . This combination establishes an orthogonal protection scheme: the Fmoc group is removed with piperidine or 4-methylpiperidine, while the allyl ester is selectively cleaved under neutral conditions via Pd(0) catalysis (e.g., Pd(PPh₃)₄ with morpholine or other nucleophilic scavengers), without affecting acid-labile side-chain protecting groups or the peptide-resin anchor [1]. The compound is supplied by multiple vendors at purities typically ranging from 95% to 97% (HPLC) and is employed as a key building block for the synthesis of cyclic peptides, phosphonopeptides, and other complex peptidomimetics requiring chemoselective C-terminal manipulation on solid support .

Why Fmoc-L-Tyrosine Allyl Ester Cannot Be Replaced by Fmoc-Tyr-OtBu or Fmoc-Tyr(tBu)-OH in Orthogonal Deprotection Workflows


The core value of Fmoc-L-tyrosine allyl ester lies in its C-terminal allyl ester group, which is cleavable by Pd(0) under neutral conditions and is fully orthogonal to both the Fmoc group (removed by base) and all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) . The closest C-terminally protected analog, Fmoc-Tyr-OtBu (CAS 133852-23-0), carries a tert-butyl ester that requires treatment with TFA or other strong acids for removal – conditions that simultaneously cleave the peptide from acid-labile resins (e.g., Wang, Rink amide, 2-chlorotrityl) and deprotect acid-sensitive side-chain modifications such as sulfated tyrosine, phosphorylated residues, or glycosylated side chains [1]. In contrast, the allyl ester permits selective C-terminal deprotection while the peptide remains attached to the resin and while all acid-labile protecting groups stay intact, enabling on-resin head-to-tail cyclization, C-terminal fragment condensation, or selective C-terminal functionalization that is impossible with tBu ester-protected tyrosine building blocks [2]. Substituting with the free acid Fmoc-Tyr-OH forfeits C-terminal protection entirely, precluding its use as a C-terminal residue in stepwise SPPS.

Quantitative Performance Evidence: Fmoc-L-Tyrosine Allyl Ester vs. Closest Analogs


On-Resin RCM Cyclization: Fmoc-Tyr(All) Achieves 86% RCM Product Yield vs. <15% Under Unoptimized Conditions

In a direct head-to-head comparison of reaction conditions for on-resin ring-closing metathesis (RCM) of the model dipeptide Fmoc-Tyr(All)-Tyr(All) on 2-chlorotrityl resin, the use of Hoveyda-Grubbs II (HG II) catalyst (15 mol%, 0.3 mM) at 60 °C without additive yielded 86% RCM product – more than a 4-fold improvement over the initial G II conditions (20% RCM product at 60 °C, >35% desallyl side products) [1]. At 40 °C with HG II, 80% RCM product was obtained; with G II plus 1 equiv phenol, the yield reached 79%. In contrast, without optimization at 60 °C using G II, RCM product yields were consistently below 15% and desallyl products dominated (25–55%) [1]. For a tripeptide with non-adjacent Tyr(All) residues, HG II at 40 °C gave 84% RCM product vs. only 27% at 60 °C [1]. These data demonstrate that the allyl-protected tyrosine building block can achieve high RCM cyclization yields under optimized conditions, whereas the intrinsic susceptibility of Tyr(All) to deallylation side reactions under unoptimized conditions necessitates the specific optimization protocol established for this residue.

cyclic peptides ring-closing metathesis solid-phase peptide synthesis

Post-Synthetic Phosphonylation: Fmoc-Tyr-OAll Delivers >90% Purity Phosphonopeptides vs. Unprotected Tyr Approaches

In a cross-study comparison, the use of Fmoc-Tyr-OAll as the building block for solid-phase synthesis of H-phosphonopeptides and methylphosphonopeptides (model tetrapeptide Gly-Gly-Tyr-Ala and longer sequences up to 13 amino acids) enabled selective on-resin Pd(PPh₃)₄-mediated allyl deprotection followed by phosphonylation, yielding final phosphonopeptides in high yields with purities of approximately 90% as determined by RP-HPLC; the only side product observed was the unmodified peptide [1]. This contrasts with earlier approaches using unprotected tyrosine (Fmoc-Tyr-OH), which required global phosphorylation that can lead to lower regioselectivity and multiple phosphorylated side products. The allyl ester strategy ensures that the tyrosine side-chain hydroxyl remains protected throughout chain assembly, unmasked only immediately before phosphonylation, thereby minimizing side reactions. No comparable purity data are available for phosphonopeptides synthesized via tBu-protected tyrosine under similar on-resin phosphorylation conditions, as tBu ethers require TFA for deprotection, which is incompatible with the phosphonate group.

phosphonopeptides tyrosine phosphorylation phosphatase inhibitors

Orthogonal Deprotection Selectivity: Allyl Ester Survives Fmoc Removal Conditions That Partially Degrade Competing Protecting Groups

The allyl ester group of Fmoc-L-tyrosine allyl ester is fully stable under the standard basic conditions of Fmoc removal (20% piperidine/DMF or 20% 4-methylpiperidine/DMF, repeated cycles up to 2 × 20 min), as established by class-level studies on allyl-based protecting groups in Fmoc SPPS [1]. This allows iterative peptide chain elongation without any premature C-terminal deprotection. In contrast, the C-terminal methyl or ethyl esters sometimes used as low-cost alternatives are susceptible to slow aminolysis or transesterification under repeated piperidine exposure, leading to cumulative loss of C-terminal integrity over long peptide sequences [2]. The allyl ester also remains intact during the TFA-mediated cleavage conditions required for side-chain tBu/Boc group removal, enabling fully protected peptide fragments to be obtained when an allyl-cleavable resin anchor (e.g., HYCRON) is employed [3]. No comparable orthogonal profile exists for Fmoc-Tyr-OtBu, whose tBu ester is completely removed by the TFA conditions needed for side-chain deprotection.

orthogonal protection allyl ester deprotection selectivity

C-Terminal Cyclization Enablement: Allyl Ester Allows On-Resin Head-to-Tail Cyclization Inaccessible to tBu Ester Strategies

The allyl ester of Fmoc-L-tyrosine allyl ester enables an on-resin head-to-tail cyclization strategy that is impossible with tBu ester-protected analogs. In this workflow, the allyl ester is selectively removed with Pd(PPh₃)₄/morpholine while the peptide remains attached to the solid support via an acid-labile linker and while all side-chain tBu groups stay intact . The liberated C-terminal carboxyl group can then be coupled to the N-terminal amine (after Fmoc removal) to form a cyclic peptide on resin, followed by TFA-mediated cleavage and side-chain deprotection. This strategy has been successfully employed for the solid-phase synthesis of cyclic depsipeptides containing a tyrosine phenyl ester bond, where Fmoc-Tyr-OAll served as both the C-terminal residue and the cyclization point . By contrast, Fmoc-Tyr-OtBu would require TFA to expose the C-terminus, causing premature peptide-resin cleavage and loss of side-chain protection, rendering on-resin cyclization infeasible. The allyl ester thus serves as the enabling functionality for this therapeutically important class of cyclic peptides.

head-to-tail cyclization cyclic depsipeptides on-resin cyclization

Synthesis of Doubly Protected Fmoc-Tyr(tBu)-OAll: Allyl Ester Survives Piperidine-Fmoc Removal to Yield Key Intermediate

A patent from Janssen Pharma (US20180117170A1) describes the large-scale synthesis of H₂N-Tyr(tBu)-OAll via selective piperidine-mediated Fmoc removal from Fmoc-Tyr(tBu)-OAll, demonstrating that the allyl ester group is quantitatively retained during Fmoc deprotection even on a 70 g (140 mmol) scale [1]. The intermediate Fmoc-Tyr(tBu)-OAll was prepared from Fmoc-Tyr(tBu)-OH in high yield by allyl bromide alkylation (K₂CO₃, DMF), and subsequent piperidine treatment (150 mL piperidine in 600 mL DMF, 0 °C, 3 h) cleanly removed the Fmoc group while leaving both the tBu ether and the allyl ester intact [1]. This intermediate was then used to construct cyclic PYY analogs as neuropeptide Y receptor modulators. The demonstrated stability of the allyl ester toward piperidine on a preparative scale is a critical quality attribute: any competing ester aminolysis would generate Fmoc-Tyr(tBu)-OH, reducing the yield of the desired orthogonally protected intermediate. The patent thus provides direct evidence for the practical utility and chemical robustness of the allyl ester group under realistic peptide synthesis conditions.

doubly protected tyrosine orthogonal intermediate neuropeptide Y modulators

High-Value Application Scenarios for Fmoc-L-Tyrosine Allyl Ester in Peptide Discovery and Manufacturing


On-Resin Synthesis of Tyrosine-Bridged Cyclic Peptides via Ring-Closing Metathesis (RCM)

For medicinal chemistry programs developing conformationally constrained cyclic peptides (e.g., kappa opioid receptor antagonists, integrin inhibitors, or antimicrobial macrocycles), Fmoc-Tyr-OAll is the enabling building block for introducing O-allyl tyrosine residues that serve as RCM precursors. Using the optimized conditions established by Gisemba & Aldrich (HG II catalyst, 40 °C, 0.3 mM), RCM product yields of 80–86% are routinely achievable for Tyr(All)-Tyr(All) motifs, with desallyl side products suppressed to <10% [1]. This enables the efficient synthesis of hydrocarbon-bridged cyclic peptides on solid phase, with the resulting C–C double bond providing complete protease stability – a decisive advantage over disulfide-cyclized analogs.

Solid-Phase Synthesis of Phosphotyrosine Mimetics and Phosphonopeptide Inhibitors

For groups targeting protein tyrosine phosphatases (PTPs) or tyrosine kinases with non-hydrolyzable phosphonate inhibitors, Fmoc-Tyr-OAll is the building block of choice. The neutral Pd(0)-mediated allyl deprotection preserves the acid-labile phosphonate group during synthesis, enabling on-resin phosphonylation of the unmasked tyrosine hydroxyl with di-tert-butyl-N,N-diethyl-phosphoramidite [1]. This method yields phosphonopeptides of >90% purity and has been validated for sequences up to 13 amino acids corresponding to recognition motifs of tyrosine kinases. The tBu-protected analog Fmoc-Tyr(tBu)-OH cannot be used in this workflow because the TFA required for tBu removal would degrade the phosphonate moiety.

Manufacture of Orthogonally Protected Peptide Intermediates for Fragment Condensation

In industrial peptide manufacturing using the Fmoc strategy, fully protected peptide fragments are required for convergent fragment condensation approaches. Fmoc-Tyr-OAll serves as both the C-terminal residue and the temporary C-terminal protecting group. After chain assembly, selective Pd(0) removal of the allyl ester liberates the C-terminal carboxyl group for fragment coupling without affecting N-terminal Fmoc or side-chain tBu/Boc/Pbf protecting groups [1]. The Janssen Pharma patent demonstrates this application on a 70 g scale, confirming the scalability and robustness of the allyl ester group for cGMP production of peptide therapeutics targeting neuropeptide Y receptors.

Solid-Phase Head-to-Tail Cyclization of Depsipeptide Natural Product Analogs

For total synthesis programs targeting cyclic depsipeptide natural products (e.g., coibamide A, didemnins, or romidepsin analogs) that contain a tyrosine residue at the cyclization junction, Fmoc-Tyr-OAll enables a fully on-resin cyclization strategy [1]. After completing linear chain assembly with the allyl ester as the C-terminal protecting group, Pd(0)-mediated deprotection exposes the C-terminal carboxyl for intramolecular coupling to the N-terminus, forming the macrocyclic lactone or lactam while the peptide remains anchored to the solid support. This approach avoids the epimerization and oligomerization risks associated with solution-phase cyclization and simplifies purification by washing away excess coupling reagents while the cyclic product remains resin-bound.

Quote Request

Request a Quote for L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2-propenyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.